

Preclinical Profile of Avenciguat: A Novel sGC Activator for Systemic Sclerosis

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Compound of Interest

Compound Name: Avenciguat

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

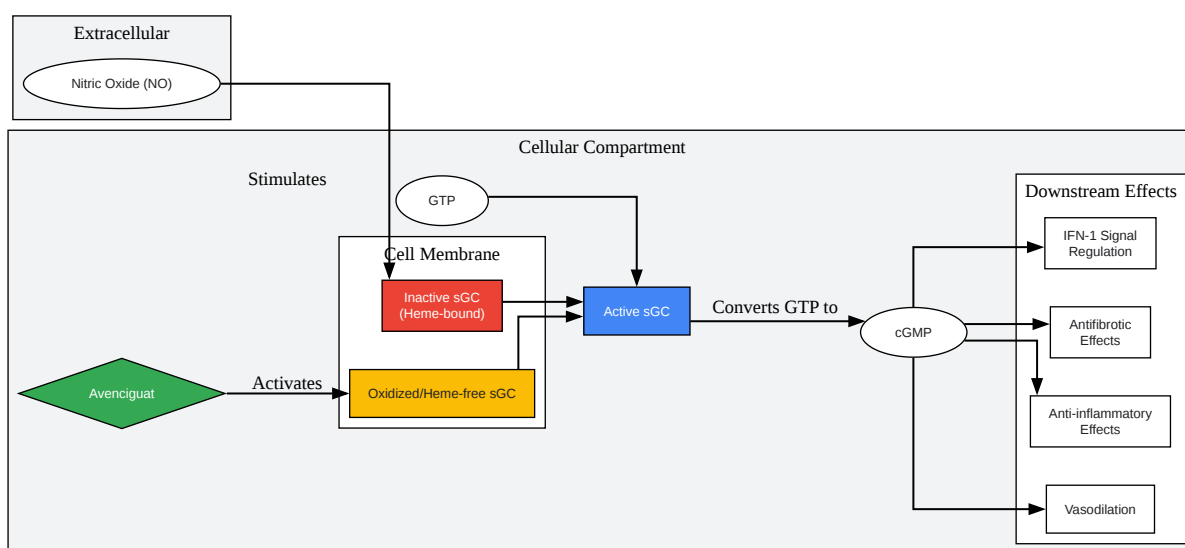
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation. A significant unmet medical need exists for therapies that can effectively target these intertwined pathological processes.

Avenciguat (BI 685509) is a novel, orally bioavailable soluble guanylate cyclase (sGC) activator that holds promise as a potential treatment for SSc.[1] Unlike sGC stimulators, which require functional heme-bound sGC, **avenciguat** can directly activate oxidized or heme-free sGC, a state often found in tissues under oxidative stress and hypoxia, which are characteristic features of SSc.[2][3][4] This technical guide provides a comprehensive overview of the preclinical studies on **avenciguat**, detailing its mechanism of action, efficacy in SSc models, and the experimental protocols used in its evaluation.

Core Mechanism of Action: The sGC-cGMP Signaling Pathway

Avenciguat's therapeutic potential stems from its ability to activate sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[5] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, mediate a range of physiological effects relevant to SSc pathophysiology, including vasodilation, inhibition of inflammation, and antifibrotic actions.[6] Preclinical evidence suggests

that **avenciguat**'s mechanism extends to the modulation of interferon-1 (IFN-1) signaling, a critical pathway in SSc-related autoimmunity.[2][4][7]



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Caption: Avenciguat's mechanism of action on the sGC-cGMP pathway.

In Vitro Efficacy

Effects on Endothelial Cells and Platelets

Preclinical investigations have demonstrated that **avenciguat** can modulate key cellular players in SSc pathogenesis. In human microvascular endothelial cells-dermal (HMVEC-d) cultured under hypoxic conditions, **avenciguat** reduced the synthesis of transforming growth

factor-beta 2 (TGF- β 2), a potent pro-fibrotic cytokine.[2][3] Furthermore, **avenciguat** inhibited the release of CXC chemokine family ligand 4 (CXCL4) from activated human platelets, a chemokine implicated in the inflammatory and fibrotic processes of SSc.[2][3]

Cell Type	Condition	Biomarker	Effect of Avenciguat
Human Microvascular Endothelial Cells-dermal (HMVEC-d)	Hypoxia	TGF- β 2 Synthesis	Reduced
Activated Human Platelets	-	CXCL4 Release	Inhibited

In Vivo Efficacy in a Bleomycin-Induced Fibrosis Model

The antifibrotic potential of **avenciguat** has been evaluated in the well-established bleomycin-induced model of dermal and pulmonary fibrosis in mice, which recapitulates key features of SSc.[8]

Dermal and Pulmonary Fibrosis

Treatment with **avenciguat** demonstrated significant antifibrotic effects in both skin and lung tissue in bleomycin-challenged mice.[2][3] Quantitative analysis revealed a dose-dependent reduction in dermal thickness, hydroxyproline content (a measure of collagen deposition), and the number of myofibroblasts.[7] Similar positive outcomes were observed in the lungs, with reductions in the Ashcroft score, hydroxyproline levels, and the collagen-covered area.[7]

Tissue	Parameter	Effect of Avenciguat
Skin	Dermal Thickness	Dose-dependent reduction (25-35%)
Hydroxyproline Content	Reduction (25-35%)	
Myofibroblast Count	Dose-dependent reduction (25-35%)	
Lung	Ashcroft Score	Reduction
Hydroxyproline Content	Reduction	
Collagen-Covered Area	Reduction	

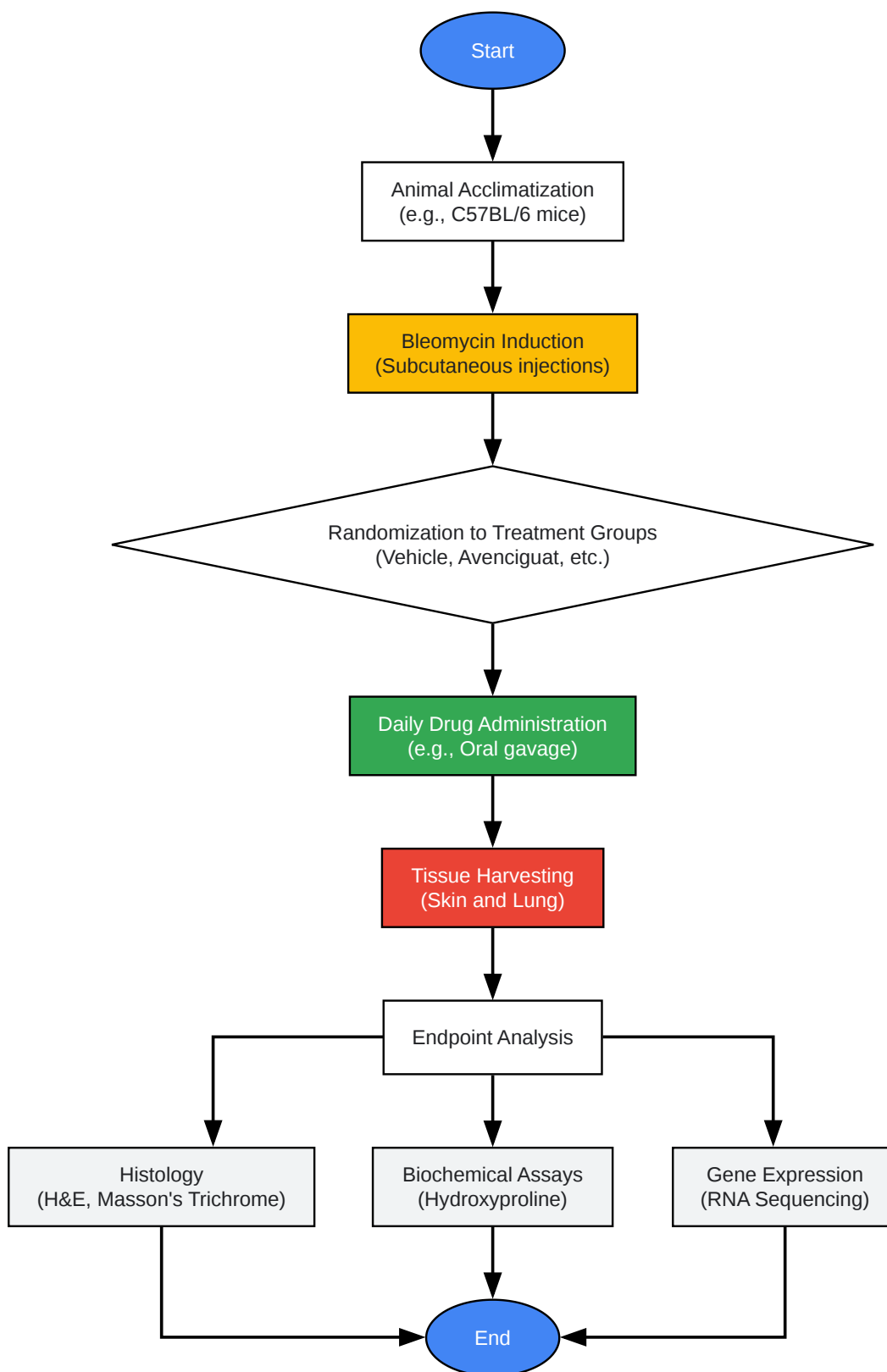
Gene Expression Profiling

RNA sequencing of skin from bleomycin-treated mice revealed a distinct gene expression profile following **avenciguat** treatment compared to the sGC stimulator riociguat.^{[2][4][7]} **Avenciguat** led to a more profound regulation of IFN-1 signaling and genes associated with the immune response.^{[2][4][7]} Specifically, 12 genes upregulated by bleomycin were significantly downregulated by **avenciguat**, all of which are linked to IFN and inflammatory signaling.^[7]

Experimental Protocols

Bleomycin-Induced Dermal and Pulmonary Fibrosis Model

The bleomycin-induced fibrosis model is a cornerstone for the preclinical evaluation of antifibrotic agents.



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Caption: Experimental workflow for the bleomycin-induced fibrosis model.

Methodology:

- **Animal Model:** C57BL/6 mice are typically used for this model.
- **Induction of Fibrosis:** Dermal and pulmonary fibrosis is induced by daily subcutaneous injections of bleomycin for a specified period (e.g., 3-4 weeks).[8]
- **Treatment:** Following the induction period, animals are randomized into treatment groups and receive daily doses of **avenciguat** or vehicle control, often via oral gavage.
- **Endpoint Analysis:** At the end of the treatment period, skin and lung tissues are harvested for analysis.
 - **Histological Assessment:** Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess dermal thickness and with Masson's trichrome to visualize collagen deposition.
 - **Hydroxyproline Assay:** A biochemical assay is performed to quantify the total collagen content in the tissue.
 - **Immunohistochemistry:** Staining for alpha-smooth muscle actin (α -SMA) is used to identify and quantify myofibroblasts.
 - **Gene Expression Analysis:** RNA is extracted from the tissues for RNA sequencing or quantitative PCR to assess the expression of genes related to fibrosis, inflammation, and the IFN-1 pathway.

In Vitro Cell-Based Assays

HMVEC-d Culture and Hypoxia Induction:

- **Cell Culture:** Human microvascular endothelial cells-dermal (HMVEC-d) are cultured in appropriate media.
- **Hypoxia Induction:** To mimic the hypoxic conditions in SSc tissues, cells are placed in a hypoxic chamber with low oxygen levels (e.g., 1% O₂).
- **Treatment:** **Avenciguat** is added to the culture media at varying concentrations.

- Analysis: After a defined incubation period, the cell culture supernatant is collected to measure the concentration of TGF- β 2 using an enzyme-linked immunosorbent assay (ELISA).

Platelet Activation and CXCL4 Release Assay:

- Platelet-Rich Plasma (PRP) Preparation: Human platelet-rich plasma is prepared from whole blood.
- Activation: Platelets are activated using a standard agonist (e.g., thrombin receptor agonist peptide).
- Treatment: **Avenciguat** is incubated with the activated platelets.
- Analysis: The concentration of CXCL4 released into the supernatant is measured by ELISA.

Conclusion and Future Directions

The preclinical data for **avenciguat** strongly support its potential as a disease-modifying therapy for systemic sclerosis. Its unique ability to activate sGC even in hypoxic and oxidative environments, coupled with its demonstrated antifibrotic and immunomodulatory effects in relevant preclinical models, provides a compelling rationale for its clinical development.^{[2][3][7]} These findings have paved the way for the ongoing Phase II clinical trial, VITALISScE™ (NCT05559580), which is currently evaluating the efficacy and safety of **avenciguat** in patients with SSc.^{[2][6][7]} The outcomes of this trial will be crucial in determining the future role of **avenciguat** in the management of this debilitating disease.

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